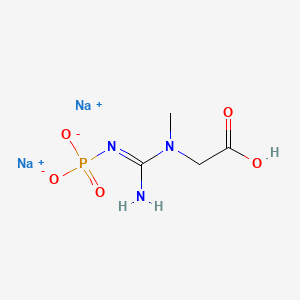

Creatine phosphate disodium salt

Description

BenchChem offers high-quality Creatine phosphate disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Creatine phosphate disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

922-32-7 |

|---|---|

Molecular Formula |

C4H11N3NaO6P |

Molecular Weight |

251.11 g/mol |

IUPAC Name |

sodium;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetate;hydrate |

InChI |

InChI=1S/C4H10N3O5P.Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;1H2/q;+1;/p-1 |

InChI Key |

DUXMAYWIASUPMV-UHFFFAOYSA-M |

SMILES |

CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[Na+].[Na+] |

Isomeric SMILES |

CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.[Na+] |

Canonical SMILES |

CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.[Na+] |

Related CAS |

67-07-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Creatine Phosphate Disodium Salt: An In-depth Technical Guide for Researchers

Abstract

Creatine phosphate disodium salt, a synthetic analogue of the endogenous high-energy phosphate compound phosphocreatine, represents a critical therapeutic agent in the management of cellular energy deficits, particularly in tissues with high metabolic demand such as the myocardium and skeletal muscle. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of creatine phosphate disodium salt. We will delve into its fundamental role in the phosphocreatine shuttle, its direct impact on ATP regeneration, its membrane-stabilizing properties, and its influence on key signaling pathways and mitochondrial function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biochemical and physiological underpinnings of creatine phosphate disodium salt's therapeutic efficacy.

Introduction: The Primacy of Cellular Energy Homeostasis

The maintenance of a stable intracellular energy supply, primarily in the form of adenosine triphosphate (ATP), is fundamental to cellular viability and function. Tissues with high and fluctuating energy demands, such as the heart and brain, are exquisitely sensitive to disruptions in ATP production.[1][2] Pathological conditions like ischemia lead to a rapid decline in cellular ATP levels, triggering a cascade of deleterious events including ion pump failure, loss of membrane integrity, and ultimately, cell death.[3]

Endogenously, the phosphocreatine (PCr) system serves as a crucial temporal and spatial energy buffer.[1] Phosphocreatine, a high-energy phosphate compound, can rapidly donate its phosphate group to adenosine diphosphate (ADP) to regenerate ATP, a reaction catalyzed by creatine kinase (CK).[2][4][5] This immediate energy reserve is vital for sustaining cellular function during periods of intense metabolic activity or compromised energy production.[2][4] Creatine phosphate disodium salt is a commercially available, water-soluble form of phosphocreatine that, when administered exogenously, can bolster this critical energy-buffering system.[5][6][7][8]

The Phosphocreatine Shuttle: A Spatiotemporal Energy Network

The primary mechanism through which creatine phosphate exerts its effects is by augmenting the phosphocreatine shuttle. This intricate system facilitates the efficient transfer of high-energy phosphate from the mitochondria, the primary site of ATP synthesis, to the cytosol, where the majority of ATP is consumed.[9][10]

The shuttle involves distinct isoforms of creatine kinase strategically located within the cell.[1][10] Mitochondrial creatine kinase (mi-CK), located in the mitochondrial intermembrane space, utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, forming phosphocreatine.[10] Phosphocreatine then diffuses through the cytosol to sites of high ATP utilization, such as the myofibrils and ion pumps in the cell membrane. Here, cytosolic creatine kinase isoforms catalyze the reverse reaction, transferring the phosphate group from phosphocreatine to ADP to regenerate ATP locally.[10]

Diagram of the Phosphocreatine Shuttle.

Exogenous administration of creatine phosphate disodium salt directly replenishes the cytosolic pool of phosphocreatine, thereby enhancing the capacity of this shuttle to maintain ATP levels at sites of high energy demand, particularly during ischemic conditions.

Core Mechanisms of Action

The therapeutic benefits of creatine phosphate disodium salt stem from a combination of interconnected mechanisms that collectively preserve cellular integrity and function during periods of metabolic stress.

Enhanced ATP Regeneration and Preservation

The most direct and well-established mechanism of action is the rapid regeneration of ATP.[2][4][5] By providing a readily available pool of high-energy phosphate, exogenous creatine phosphate can quickly re-phosphorylate ADP to ATP, thus buffering the decline in cellular ATP levels during ischemia.[4] This has been demonstrated in various experimental models. For instance, in a rodent model of transient coronary occlusion, intravenous administration of creatine phosphate prior to ischemia resulted in significantly higher cellular ATP levels compared to control animals (344±55 nMol/g tissue vs. 160±9 nMol/g tissue, p=0.014).[11]

| Parameter | Control Group | Creatine Phosphate Group | p-value | Reference |

| Myocardial ATP Level (nMol/g tissue) | 160 ± 9 | 344 ± 55 | 0.014 | [11] |

| Recovery of Aortic Flow (%) | 21.2 ± 5.4 | 82.5 ± 3.7 | <0.001 | [12] |

| Recovery of Cardiac Output (%) | 32.8 ± 4.6 | 82.6 ± 4.2 | <0.001 | [12] |

Table 1: Quantitative Effects of Exogenous Creatine Phosphate in Ischemic Models.

This preservation of ATP is critical for maintaining the function of essential cellular machinery, including ion pumps like Na+/K+-ATPase and Ca2+-ATPase, which are vital for maintaining cellular homeostasis and preventing ion dysregulation, a hallmark of ischemic injury.[10]

Cell Membrane Stabilization

Creatine phosphate has been shown to exert a direct stabilizing effect on cell membranes.[6][11] During ischemia, the accumulation of metabolic byproducts such as lysophospholipids and long-chain acyl-CoA can disrupt the integrity of the sarcolemma. Creatine phosphate is thought to interact with the phospholipid bilayer, reducing its fluidity and making it more resistant to damage. This membrane-stabilizing effect helps to prevent the leakage of intracellular components, such as lactate dehydrogenase (LDH), and maintain the structural integrity of the cell.[6]

Modulation of Mitochondrial Function

The mitochondrion plays a central role in both cell survival and death pathways. Creatine phosphate has been shown to influence mitochondrial function in several ways.

There is evidence of a functional coupling between mitochondrial creatine kinase and the adenine nucleotide translocase (ANT), a key protein in the inner mitochondrial membrane responsible for exchanging ATP and ADP between the mitochondrial matrix and the intermembrane space.[13][14][15] This coupling is thought to facilitate the efficient channeling of newly synthesized ATP to mi-CK for phosphocreatine production, thereby optimizing the phosphocreatine shuttle.[13][15]

The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in the progression of cell death, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.[16] Studies have suggested that mitochondrial creatine kinase can modulate the opening of the mPTP.[16][17][18] In the presence of creatine, mi-CK activity has been shown to delay mPTP opening, an effect that is dependent on the functional coupling with ANT.[17][18] By preserving mitochondrial integrity, creatine phosphate can help to prevent the initiation of the apoptotic cascade.

Influence on Signaling Pathways: The Role of AMPK

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to an increase in the AMP:ATP ratio, a hallmark of metabolic stress.[6][19] While a direct regulatory role of creatine phosphate on AMPK activity is debated, it is clear that by maintaining ATP levels, creatine phosphate indirectly influences AMPK activation.[6] Some studies suggest that creatine supplementation can increase AMPK phosphorylation, leading to a shift in glucose metabolism towards oxidation and a reduction in lactate production.[15][19] However, other research indicates that creatine phosphate does not directly inhibit AMPK or its upstream kinase, LKB1.[6] The interplay between the phosphocreatine system and AMPK signaling is a complex area of ongoing research.

Core Mechanisms of Creatine Phosphate Disodium Salt.

Experimental Protocols for Assessing the Mechanism of Action

To rigorously investigate the multifaceted mechanism of action of creatine phosphate disodium salt, a combination of sophisticated experimental techniques is required.

Measurement of Myocardial High-Energy Phosphates

Principle: 31P-MRS is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including ATP and phosphocreatine.[1][7][9][20][21] This method provides a direct measure of the myocardial energy state.[7][20]

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize the subject animal (e.g., rat, dog) and place it in a prone position within the bore of a high-field MRI scanner (e.g., 1.9 T or higher).[9]

-

Coil Placement: Position a double-surface coil over the apex and anterior surface of the heart.[9]

-

Data Acquisition: Acquire 31P spectra from slices of myocardial tissue of a defined thickness (e.g., 2 cm).[9]

-

Spectral Analysis: Identify the resonance peaks corresponding to the γ, α, and β phosphates of ATP and the phosphate of phosphocreatine.

-

Quantification: Calculate the ratio of the area under the phosphocreatine peak to the area under the γ-ATP peak to determine the PCr/ATP ratio.[9][20]

Principle: HPLC provides a highly sensitive and specific method for the separation and quantification of creatine, phosphocreatine, and adenine nucleotides in tissue extracts.[5][13][22][23][24]

Step-by-Step Methodology:

-

Tissue Extraction: Freeze-clamp myocardial tissue samples in liquid nitrogen to halt metabolic activity. Lyophilize and extract the metabolites using a solution such as ice-cold perchloric acid.[13][22]

-

Neutralization: Neutralize the acidic extract with a solution like potassium carbonate to prevent the degradation of phosphocreatine.[22]

-

Chromatographic Separation: Inject the neutralized extract onto a C18 reversed-phase column.[13][22]

-

Mobile Phase: Use an isocratic mobile phase containing an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulphate) and a phosphate buffer at a controlled pH.[13]

-

Detection: Detect the eluting compounds using a UV spectrophotometer at a wavelength of approximately 206-210 nm.[13][22]

-

Quantification: Generate standard curves for creatine, phosphocreatine, ATP, ADP, and AMP to quantify their concentrations in the tissue samples.[13]

Assessment of Cell Membrane Integrity

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][25] The amount of LDH in the supernatant is directly proportional to the number of damaged or dead cells.[4]

Step-by-Step Methodology:

-

Sample Collection: Collect the cell culture supernatant from both control and creatine phosphate-treated cells subjected to an ischemic insult.

-

Reaction Setup: In a 96-well plate, add a sample of the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt (e.g., INT).[4]

-

Enzymatic Reaction: LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[4]

-

Absorbance Measurement: After a defined incubation period, stop the reaction and measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.[4]

-

Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed to release total LDH) to quantify the extent of cell membrane damage.[4]

Workflow for the Lactate Dehydrogenase (LDH) Assay.

Evaluation of Cellular Respiration

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.[3][26][27][28][29]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.[3]

-

Assay Medium: Replace the culture medium with a bicarbonate-free Seahorse assay medium.[3]

-

Cartridge Preparation: Hydrate a Seahorse XF sensor cartridge and load it with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) for sequential injection.[29]

-

Baseline Measurement: Place the cell plate in the Seahorse XF Analyzer and measure the basal OCR and ECAR.[3]

-

Compound Injection and Measurement: The instrument will automatically inject the mitochondrial modulators at specified time points, and the corresponding changes in OCR will be measured to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[29]

-

Data Analysis: Analyze the OCR data to assess the impact of creatine phosphate disodium salt on cellular respiration.

Conclusion and Future Directions

Creatine phosphate disodium salt exerts its therapeutic effects through a sophisticated and multifaceted mechanism of action centered on the preservation of cellular energy homeostasis. By augmenting the phosphocreatine shuttle, it ensures the rapid regeneration of ATP, stabilizes cell membranes, and favorably modulates mitochondrial function. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate biochemical and physiological effects of this important cardioprotective agent.

Future research should focus on further unraveling the complex interplay between the phosphocreatine system and key cellular signaling pathways, such as AMPK. Additionally, the development of novel creatine analogues with enhanced cell permeability could open new avenues for therapeutic intervention in a broader range of ischemic and neurodegenerative diseases.

References

-

Measurement of phosphocreatine to ATP ratio in normal and diseased human heart by 31P magnetic resonance spectroscopy using the rotating frame-depth selection technique. (1987). Annals of the New York Academy of Sciences. [Link]

-

High-Energy Phosphates and Ischemic Heart Disease: From Bench to Bedside. (n.d.). PMC. [Link]

-

Creatine phosphate administration preserves myocardial function in a model of off-pump coronary revascularization. (2005). Heart and Vessels. [Link]

-

Evidence against regulation of AMP-activated protein kinase and LKB1/STRAD/MO25 activity by creatine phosphate. (2006). American Journal of Physiology. Cell Physiology. [Link]

-

Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]

-

Measurement of ATP synthesis rates by 31P-NMR spectroscopy in the intact myocardium in vivo. (1988). Magnetic Resonance in Medicine. [Link]

-

Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2017). Cold Spring Harbor Protocols. [Link]

-

Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. (2010). PMC. [Link]

-

Creatine Phosphate Consumption and the Actomyosin Crossbridge Cycle in Cardiac Muscles. (2006). Circulation Research. [Link]

-

High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue. (1991). Cardiovascular Research. [Link]

-

CKMT1 regulates the mitochondrial permeability transition pore in a process that provides evidence for alternative forms of the complex. (2012). PMC. [Link]

-

The use of exogenous creatine phosphate for myocardial protection in patients undergoing coronary artery bypass surgery. (1996). The Journal of Cardiovascular Surgery. [Link]

-

Human Cardiac 31P-MRS at 3 Tesla Cannot Detect Failing Myocardial Energy Homeostasis during Exercise. (2016). Frontiers in Physiology. [Link]

-

Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. (2022). STAR Protocols. [Link]

-

Inhibition of the mitochondrial permeability transition by creatine kinase substrates. Requirement for microcompartmentation. (2001). The Journal of Biological Chemistry. [Link]

-

Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells. (2005). The Journal of Physiology. [Link]

-

Application of 31P-NMR spectroscopy to the study of striated muscle metabolism. (1982). American Journal of Physiology. Cell Physiology. [Link]

-

Inhibition of the Mitochondrial Permeability Transition by Creatine Kinase Substrates. (2001). The Journal of Biological Chemistry. [Link]

-

The effect of creatine on mitochondrial permeability transition pore... (2016). ResearchGate. [Link]

-

Phosphorus Magnetic Resonance Spectroscopy (31P MRS) and Cardiovascular Disease: The Importance of Energy. (2023). Journal of Cardiovascular Development and Disease. [Link]

-

The Cell Stimulation Test: an improved protocol for evaluating maximal respiratory rate using the Seahorse Analyzer. (2022). ResearchGate. [Link]

-

Graphviz tutorial. (2021). YouTube. [Link]

-

The role of creatine kinase inhibition of mitochondrial permeability transition. (2001). Molecular and Cellular Biochemistry. [Link]

-

A simple HPLC method with pulsed EC detection for the analysis of creatine. (2001). Biomedical Chromatography. [Link]

-

Protocol - Measurement of mitochondrial respiration in the murine retina using a Seahorse extracellular flux analyzer. (2019). IU Indianapolis ScholarWorks. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

DOT Language. (2024). Graphviz. [Link]

-

HPLC Separation of Creatine, Creatinine and Histidine. (n.d.). SIELC Technologies. [Link]

-

Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells. (2005). PMC. [Link]

-

How Agilent Seahorse XF Analyzers Work. (n.d.). Agilent. [Link]

-

Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Agilent. [Link]

-

Drawing graphs with dot. (2015). Graphviz. [Link]

-

Simple Graph - GraphViz Examples and Tutorial. (n.d.). cs.cmu.edu. [Link]

-

Creatine Phosphate: An Additive Myocardial Protective and Antiarrhythmic Agent in Cardioplegia. (1989). The Journal of Thoracic and Cardiovascular Surgery. [Link]

-

Dual regulation of AMP-activated protein kinase provides a novel mechanism for the control of creatine kinase in skeletal muscle. (1998). Current Biology. [Link]

-

Regulation of the creatine transporter by AMP-activated protein kinase in kidney epithelial cells. (2009). American Journal of Physiology. Renal Physiology. [Link]

Sources

- 1. Measurement of ATP synthesis rates by 31P-NMR spectroscopy in the intact myocardium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. agilent.com [agilent.com]

- 4. yenepoya.res.in [yenepoya.res.in]

- 5. lcms.cz [lcms.cz]

- 6. Evidence against regulation of AMP-activated protein kinase and LKB1/STRAD/MO25 activity by creatine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Measurement of phosphocreatine to ATP ratio in normal and diseased human heart by 31P magnetic resonance spectroscopy using the rotating frame-depth selection technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Energy Phosphates and Ischemic Heart Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Creatine phosphate administration preserves myocardial function in a model of off-pump coronary revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Creatine phosphate: an additive myocardial protective and antiarrhythmic agent in cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The use of exogenous creatine phosphate for myocardial protection in patients undergoing coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CKMT1 regulates the mitochondrial permeability transition pore in a process that provides evidence for alternative forms of the complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of the mitochondrial permeability transition by creatine kinase substrates. Requirement for microcompartmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. publicationslist.org [publicationslist.org]

- 19. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human Cardiac 31P-MR Spectroscopy at 3 Tesla Cannot Detect Failing Myocardial Energy Homeostasis during Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 21. diverdi.colostate.edu [diverdi.colostate.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Research Portal [researchworks.creighton.edu]

- 24. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 25. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 29. agilent.com [agilent.com]

Biochemical properties of creatine phosphate disodium salt

An In-depth Technical Guide to the Biochemical Properties of Creatine Phosphate Disodium Salt

Introduction: Beyond a Simple Energy Reservoir

Creatine phosphate, available commercially as creatine phosphate disodium salt, is a pivotal molecule in the cellular bioenergetics of vertebrates.[1] It is far more than a simple, rapidly mobilizable source of high-energy phosphate; it is a critical component of a sophisticated intracellular energy buffering and transport system essential for tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core biochemical properties of creatine phosphate disodium salt. We will delve into its fundamental physicochemical characteristics, its central role in the creatine kinase/phosphocreatine system, its pharmacological applications as a cytoprotective agent, and the analytical methodologies required for its rigorous scientific investigation.

Chemical Identity and Physicochemical Properties

Creatine phosphate disodium salt is the stable, water-soluble form of the endogenously produced phosphocreatine.[3] Its synthetic nature and defined purity make it an indispensable tool for both in vitro and in vivo research.

Core Attributes

The fundamental properties of the commonly used tetrahydrate form are summarized below. Understanding these characteristics is crucial for accurate experimental design, including solution preparation and storage.

| Property | Value | Source(s) |

| IUPAC Name | disodium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid | [4] |

| Synonyms | Phosphocreatine disodium salt, CPDS, PCr-Na2 | [4][5] |

| CAS Number | 71519-72-7 (tetrahydrate) | |

| Molecular Formula | C₄H₈N₃Na₂O₅P · 4H₂O | |

| Molecular Weight | 327.14 g/mol (tetrahydrate) | |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in water (e.g., 150 mg/mL) | [7] |

| Storage | Store at -20°C under desiccating conditions for long-term stability. |

Synthesis and Purity

Commercial synthesis of creatine phosphate disodium salt is a multi-step chemical process. One common pathway involves the phosphorylation of creatine monohydrate using agents like phosphoric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC), followed by alkaline hydrolysis with sodium hydroxide.[8] Other methods utilize phosphorus oxychloride with creatinine as a starting material.[9] The final product is often purified by recrystallization from ethanol-water mixtures to remove process-related impurities like creatine, creatinine, and inorganic salts.[10][11] For research and pharmaceutical applications, high purity (typically ≥98% by HPLC) is essential for reproducible results.[6][12]

The Central Role in Cellular Bioenergetics: The Creatine Kinase Reaction

The entire biological significance of creatine phosphate is predicated on a single, reversible enzymatic reaction catalyzed by creatine kinase (CK), also known as creatine phosphokinase (CPK).[13]

Creatine + ATP ⇔ Creatine Phosphate (PCr) + ADP

This reaction acts as a critical temporal energy buffer.[1] In tissues with rapid ATP consumption, such as contracting skeletal muscle, the equilibrium shifts to the right, utilizing the reservoir of PCr to rapidly regenerate ATP from ADP.[14][15] This maintains the local ATP/ADP ratio, which is vital for powering ATPases involved in muscle contraction and ion transport.[16] Conversely, during periods of rest and high mitochondrial ATP production, the reaction shifts to the left, replenishing the PCr stores.[14][17]

Pharmacological Applications and Mechanism of Action

The critical role of creatine phosphate in cellular energetics forms the basis for its clinical use, primarily as a cardioprotective agent. [18][19]Exogenous administration of creatine phosphate disodium salt has been shown to be beneficial in various pathological conditions associated with energy impairment. [20][21]

| Clinical Application | Proposed Mechanism of Action | Source(s) |

|---|---|---|

| Cardiac Surgery (Cardioplegia) | Replenishes myocardial high-energy phosphate stores depleted during ischemic arrest; protects sarcolemma against ischemic damage. | [22][23][24] |

| Myocardial Infarction / Ischemia | Maintains local ATP pools for ion pump function, reducing cellular edema; stabilizes cell membranes through electrostatic interactions; may reduce arrhythmia frequency. | [18][19][20] |

| Chronic Heart Failure | Addresses the decreased levels of creatine and phosphocreatine observed in failing hearts, potentially improving the contractility reserve of the myocardium. | [25][26] |

| Cerebral Ischemia | Buffers ATP levels in the brain to support neuronal function and viability during periods of reduced blood flow and oxygen. | [20]|

The protective effects are attributed to several mechanisms. By providing an external source of high-energy phosphate, it helps maintain intracellular ATP levels, which is critical for the function of ion pumps like Na+/K+-ATPase and Ca2+-ATPase. [16]This helps prevent the ionic imbalances that lead to cell swelling and damage. Furthermore, creatine phosphate is proposed to stabilize cellular membranes by interacting electrostatically with phospholipids, protecting the sarcolemma of cardiac cells from ischemic damage and decreasing the production of harmful lysophosphoglycerides. [20]

Analytical Methodologies for Quality Control

The quantification of creatine phosphate disodium salt and its potential impurities (creatine, creatinine) is essential for quality control in both research and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose. [10]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a robust, stability-indicating reversed-phase HPLC method for the simultaneous determination of creatine phosphate sodium and its common related substances. [10][27]The use of an ion-pairing agent is key, as it allows for the retention and separation of these highly polar, ionic compounds on a non-polar C18 column.

5.1.1 Reagents and Materials

-

Creatine Phosphate Disodium Salt Reference Standard

-

Creatine Reference Standard

-

Creatinine Reference Standard

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Tetrabutylammonium Hydroxide (TAH) solution

-

Orthophosphoric Acid

-

Sodium Hydroxide

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

0.22 µm Membrane Filters

5.1.2 Equipment

-

HPLC system with UV detector

-

Hypersil BDS C18 column (250 x 4.6 mm, 5 µm) or equivalent

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Sonicator

5.1.3 Preparation of Solutions

-

Mobile Phase: Prepare an aqueous solution containing 0.2% (w/v) monopotassium phosphate and 0.2% (w/v) tetrabutylammonium hydroxide. Adjust the pH to 6.6 with dilute orthophosphoric acid. Filter through a 0.22 µm membrane filter and degas before use. [10]2. Diluent: Prepare an aqueous solution containing 0.2% (w/v) TAH and 0.2% (w/v) KH₂PO₄, adjusted to pH 9.0 with sodium hydroxide solution. This higher pH is used for sample dissolution to ensure stability. [27]3. Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standards (Creatine Phosphate Disodium Salt, Creatine, Creatinine) in the diluent to prepare individual stock solutions.

-

Working Standard Solution: Prepare a mixed standard solution by diluting the stock solutions with diluent to achieve a final concentration suitable for analysis (e.g., 100 µg/mL for Creatine Phosphate and 1-5 µg/mL for impurities). [10]5. Sample Solution: Accurately weigh a sample of the material, dissolve it in the diluent, and dilute to the same target concentration as the working standard (e.g., 100 µg/mL).

5.1.4 Chromatographic Conditions

| Parameter | Condition |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.2% KH₂PO₄ and 0.2% TAH, pH 6.6 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

5.1.5 System Suitability and Validation

-

Specificity: The method should demonstrate baseline separation of creatine phosphate from its impurities and any degradation products.

-

Linearity: Establish linearity by analyzing a series of standard solutions at different concentrations (e.g., 80-120% of the nominal concentration). [10]* Accuracy & Precision: Assess by analyzing replicate preparations of a known standard. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

-

Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.

Conclusion

Creatine phosphate disodium salt is a cornerstone compound in the study and application of cellular energy metabolism. Its role as a high-energy phosphate reservoir, facilitated by the elegant creatine kinase reaction and the phosphocreatine shuttle, is fundamental to the function of high-energy-demand tissues. This biochemical foundation underpins its proven utility as a cardioprotective agent in clinical settings, where it helps mitigate the metabolic consequences of ischemia. For the research and drug development community, a thorough understanding of its physicochemical properties, biological functions, and the rigorous analytical methods required for its characterization is paramount to leveraging its full scientific and therapeutic potential.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Creatine Phosphate Disodium Salt: A Myocardial Protective Agent.

- Study.com. (n.d.). ATP, Creatinine & Muscle Metabolism | Definition & Importance.

- Proprep. (n.d.). Creatine phosphate functions in the muscle cell by doing what, and how does it support muscular activity?

- StudySmarter. (2024). Creatine Phosphate: Energy & Exercise Role.

- Wikipedia. (n.d.). Creatine kinase.

- ResearchGate. (n.d.). The CK-phosphocreatine shuttle: PCr/Cr for intra-cellular energy...

- BenchChem. (2025). The Phosphocreatine Shuttle: An In-Depth Technical Guide to its Core Mechanism and Kinetics.

- Abcam. (n.d.). Creatine phosphate disodium salt tetrahydrate.

- ChemicalBook. (n.d.). Creatine phosphate disodium salt | 922-32-7.

- PubMed. (2024). Clinical applications of phosphocreatine and related mechanisms.

- Wikipedia. (n.d.). Creatine phosphate shuttle.

- Balestrino, M., & Adriano, E. (2021). Role of Creatine in the Heart: Health and Disease. PMC - NIH.

- Saks, V. A., Rosenshtraukh, L. V., Smirnov, V. N., & Chazov, E. I. (n.d.). Role of creatine phosphokinase in cellular function and metabolism. PubMed.

- Google Patents. (n.d.). CN107383090B - A kind of synthesis technology of Creatine Phosphate Sodium.

- Strumia, E., Pelliccia, F., & D'Ambrosio, G. (n.d.). Creatine phosphate: pharmacological and clinical perspectives. PubMed.

- Metasci. (n.d.). Safety Data Sheet Creatine phosphate disodium salt tetrahydrate.

- Xie, Z., Wei, L., Yang, Q., Yang, M., Pan, H., & Liu, H. (n.d.). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. PMC - NIH.

- Request PDF. (2025). Clinical applications of phosphocreatine and related mechanisms.

- Google Patents. (n.d.). CN101492470B - Synthesis of phosphocreatine disodium salt.

- Sigma-Aldrich. (n.d.). Creatine Phosphate, Disodium Salt.

- Google Patents. (n.d.). CN103172661A - Preparation method of phosphocreatine disodium salt.

- Wikipedia. (n.d.). Phosphocreatine.

- RPI. (n.d.). Creatine Phosphate Disodium Salt Tetrahydrate, 100 Grams.

- ResearchGate. (n.d.). Creatine Phosphate: Pharmacological and Clinical Perspectives | Request PDF.

- Fisher Scientific. (2011). SAFETY DATA SHEET - Creatine phosphate disodium salt tetrahydrate.

- Robinson, L. A., Braimbridge, M. V., & Hearse, D. J. (n.d.). Creatine Phosphate: An Additive Myocardial Protective and Antiarrhythmic Agent in Cardioplegia. PubMed.

- ResearchGate. (2025). (PDF) A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation.

- PubChem - NIH. (n.d.). Phosphocreatine disodium salt | C4H8N3Na2O5P | CID 71588.

- Industry News. (2019). Why Is Creatine Phosphate Important?

- Lodi, R., & Ferrari, R. (n.d.). [Role of creatine phosphate in myocardial protection in heart surgery]. PubMed.

- Thermo Fisher Scientific. (n.d.). Creatine phosphate disodium salt tetrahydrate, 98+% 1 g.

Sources

- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Creatine phosphate disodium salt | 922-32-7 [chemicalbook.com]

- 4. Phosphocreatine disodium salt | C4H8N3Na2O5P | CID 71588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. rpicorp.com [rpicorp.com]

- 7. Creatine Phosphate disodium salt ≥97% (TLC), crystalline, mitocondrial energy storage, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN107383090B - A kind of synthesis technology of Creatine Phosphate Sodium - Google Patents [patents.google.com]

- 9. CN103172661A - Preparation method of phosphocreatine disodium salt - Google Patents [patents.google.com]

- 10. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101492470B - Synthesis of phosphocreatine disodium salt - Google Patents [patents.google.com]

- 12. Creatine phosphate disodium salt tetrahydrate, 98+% 1 g | Request for Quote [thermofisher.com]

- 13. Creatine kinase - Wikipedia [en.wikipedia.org]

- 14. study.com [study.com]

- 15. proprep.com [proprep.com]

- 16. Role of creatine phosphokinase in cellular function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. Clinical applications of phosphocreatine and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Creatine phosphate: pharmacological and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Creatine phosphate: an additive myocardial protective and antiarrhythmic agent in cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Why Is Creatine Phosphate Important? - Industry News - News - Sundent Pharm Group [sundentpharm.com]

- 24. [Role of creatine phosphate in myocardial protection in heart surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Role of Creatine in the Heart: Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

A Technical Guide to Creatine Phosphate Disodium Salt: The High-Energy Phosphate Donor for Cellular Bioenergetics and Therapeutic Applications

Introduction: In the dynamic landscape of cellular bioenergetics, maintaining a constant supply of adenosine triphosphate (ATP) is paramount, especially in tissues with high and fluctuating energy demands like the heart, brain, and skeletal muscle.[1] Creatine phosphate, a naturally occurring compound, serves as a rapidly mobilizable reserve of high-energy phosphates, playing a critical role in the immediate regeneration of ATP.[2] This guide focuses on the commercially available and highly soluble form, Creatine Phosphate Disodium Salt, a key tool for researchers and drug development professionals. We will delve into its core mechanism of action, its applications in protecting tissues from metabolic stress, and provide detailed protocols for its use in experimental settings. This document is designed to provide both foundational knowledge and practical insights into harnessing the bioenergetic potential of this vital molecule.

Section 1: The Core Mechanism: The Creatine Kinase/Phosphocreatine System

At the heart of cellular energy homeostasis is the Creatine Kinase (CK) / Phosphocreatine (PCr) system.[3] This system acts as a high-speed buffer for ATP, ensuring that energy supply can meet instantaneous demand.[1][4] The entire process is elegantly simple and reversible, catalyzed by the enzyme creatine kinase.[5][6]

The Reversible Reaction:

Creatine kinase facilitates the transfer of a phosphoryl group from phosphocreatine (PCr) to adenosine diphosphate (ADP), rapidly regenerating ATP.[3][7][8] Conversely, when ATP levels are high (during periods of rest), the reverse reaction occurs, replenishing the PCr stores.[2][5]

Creatine + ATP ↔ Phosphocreatine + ADP

This reaction is fundamental to cellular energetics for two key reasons:

-

Temporal Energy Buffering: During sudden bursts of high-energy demand, such as intense muscle contraction or neuronal firing, the cell's immediate ATP stores would be depleted in seconds.[1][9] The PCr system provides an immediate source of phosphate to regenerate ATP, bridging the gap until slower, higher-capacity systems like glycolysis and oxidative phosphorylation can increase their output.[8]

-

Spatial Energy Buffering (The PCr/Cr Shuttle): The cell is not a homogenous bag of enzymes. ATP is primarily produced in the mitochondria but is consumed in various locations, such as the myofibrils for muscle contraction or ion pumps on the cell membrane.[6][10] Creatine phosphate, being a smaller molecule than ATP, diffuses more rapidly through the cytosol.[11] The PCr/Cr shuttle describes how mitochondrial CK (mtCK) uses newly synthesized ATP to create PCr, which then diffuses to sites of ATP consumption. There, cytosolic CK (cCK) uses the PCr to regenerate ATP locally, creating an efficient energy transport circuit.[6][10]

Caption: The Phosphocreatine (PCr)/Creatine (Cr) energy shuttle.

Section 2: Applications in Research and Drug Development

The fundamental role of creatine phosphate in cellular energetics makes it a valuable agent in therapeutic research, particularly in conditions characterized by energy deficit or metabolic stress, such as ischemia. [12]

Cardioprotection

During cardiac surgery, myocardial ischemia is an unavoidable consequence of aortic cross-clamping. This lack of blood flow leads to a rapid depletion of high-energy phosphates, contributing to cell damage and post-operative complications. [13][14]

-

Mechanism of Protection: Creatine phosphate disodium salt is a key component of cardioplegic solutions used to arrest the heart and protect the myocardium. [15]Its administration helps to:

-

Preserve ATP Levels: By providing an exogenous pool of high-energy phosphates, it helps maintain intracellular ATP levels, preserving essential cellular functions even under ischemic conditions. [16][17][18] * Stabilize Cell Membranes: Creatine phosphate can interact electrostatically with phospholipids in the cell membrane, enhancing its stability and reducing damage during ischemia and reperfusion. [12] * Improve Functional Recovery: Studies have shown that the inclusion of creatine phosphate in cardioplegic solutions improves the post-ischemic recovery of cardiac output and aortic flow, reduces creatine kinase leakage (a marker of myocyte damage), and decreases the incidence of reperfusion arrhythmias. [19]

-

Neuroprotection

Neurons have exceptionally high and constant energy demands to maintain ion gradients essential for neurotransmission. Conditions like cerebral ischemia (stroke) or neurodegenerative diseases are often linked to mitochondrial dysfunction and impaired energy metabolism. [[“]][[“]]

-

Mechanism of Protection: Exogenous creatine phosphate can cross the blood-brain barrier to a degree and offers neuroprotective effects by:

-

Buffering Brain ATP: It enhances the brain's energy reserves, helping neurons survive periods of metabolic stress and excitotoxicity, which is a key driver of cell death in stroke and other neurological insults. [[“]][[“]][22] * Reducing Oxidative Stress: By maintaining energy homeostasis, creatine phosphate helps preserve mitochondrial function, which can reduce the production of damaging reactive oxygen species (ROS). [22][23] * Inhibiting Apoptosis: It can inhibit the mitochondrial permeability transition pore, a key step in the programmed cell death pathway (apoptosis), thereby preventing neuronal loss. [[“]][[“]] Pre-clinical studies have demonstrated the neuroprotective effects of creatine and phosphocreatine in models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). [23][24][25]

Disease Model Observed Neuroprotective Effect of Creatine/Phosphocreatine Key Findings Cerebral Ischemia (Stroke) Reduced neuronal cell death. [[“]] Preserves ATP levels during metabolic stress, supporting neuronal function and survival. [[“]] Parkinson's Disease (6-OHDA Model) Protects dopaminergic neurons, reduces oxidative stress. [23] Minimizes oxidative damage and preserves the phosphorylation of survival-related proteins like Akt. [23] Huntington's Disease (Transgenic Model) Improved motor performance and extended survival. [25] Attributed to stabilization of mitochondrial function and energy buffering. [25] | ALS (Transgenic Model) | Reduced motor neuron loss and extended survival. [25]| Enhances cellular energy reserves in vulnerable motor neurons. [25]|

-

Table 1: Summary of Pre-clinical Neuroprotective Effects.

Section 3: Experimental Protocols and Methodologies

The effective use of creatine phosphate disodium salt in a research setting requires robust and validated protocols. This section provides step-by-step methodologies for key experimental workflows.

Protocol: In Vitro ATP Regeneration Assay (Coupled Enzyme Spectrophotometry)

This protocol measures the rate of ATP regeneration from ADP and creatine phosphate by monitoring the production of NADPH, which is stoichiometrically linked to ATP synthesis. [26]This is a self-validating system as the rate is directly proportional to the activity of creatine kinase in the presence of its substrates.

-

Principle: Creatine kinase produces ATP from ADP and phosphocreatine. This newly formed ATP is then used by the enzyme hexokinase to phosphorylate glucose. The product, glucose-6-phosphate, is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is measured over time. [26]

-

Reagents & Preparation:

-

Assay Buffer: 70 mM Tris-acetate, pH 7.75.

-

Creatine Phosphate Disodium Salt Solution: Prepare a 100 mM stock solution in Assay Buffer. Note: The solubility of the disodium salt in water is approximately 150 mg/mL (~0.59 M), but lower concentrations are recommended for stability. [27]Prepare fresh daily. [27] * Substrate/Cofactor Mix: Prepare a concentrated mix in Assay Buffer to achieve the following final concentrations in the reaction: 3 mM ADP, 10 mM Glucose, 5 mM MgCl₂, 2 mM NADP+.

-

Coupling Enzymes: Hexokinase (≥10 units/mL) and G6PDH (≥5 units/mL).

-

Enzyme Source: Purified creatine kinase or tissue homogenate (e.g., muscle, brain).

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well UV-transparent plate or a cuvette, add the Assay Buffer.

-

Add Substrates: Add the Substrate/Cofactor Mix and the Coupling Enzymes to the wells.

-

Initiate Reaction: Add the enzyme source (e.g., purified CK) to the wells. Mix gently.

-

Equilibration: Incubate the plate for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ATP in the sample.

-

Start Measurement: Initiate the reaction by adding the Creatine Phosphate Disodium Salt solution.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Controls (Essential for Validation):

-

No CP: A reaction mix without creatine phosphate to ensure the signal is CP-dependent.

-

No CK: A reaction mix without the creatine kinase source to check for background non-enzymatic reactions.

-

No ADP: A reaction mix without ADP to confirm substrate dependency.

-

-

-

Data Analysis:

-

Plot Absorbance (340 nm) vs. Time (minutes).

-

Determine the linear range of the reaction (the initial velocity, V₀).

-

Calculate the rate of NADPH production using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

-

The rate of ATP regeneration is equal to the rate of NADPH production.

-

Caption: Workflow for the spectrophotometric Creatine Kinase activity assay.

Protocol: Preparation and Use of Creatine Phosphate Disodium Salt for Cell Culture

-

Objective: To supplement cell culture media to protect against metabolic stress (e.g., hypoxia, glucose deprivation, or neurotoxin exposure).

-

Materials:

-

Creatine Phosphate Disodium Salt (high purity).

-

Sterile PBS or cell culture medium.

-

0.22 µm sterile syringe filter.

-

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of Creatine Phosphate Disodium Salt. The disodium salt form is generally preferred for its solubility. [27][28] 2. Dissolve in sterile PBS or serum-free medium to create a concentrated stock solution (e.g., 100 mM). Gentle warming may aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the sterile stock and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh for critical experiments. [27]

-

-

Working Concentration:

-

The final concentration used in cell culture typically ranges from 2.5 mM to 10 mM. [23] * The optimal concentration should be determined empirically for each cell type and experimental condition through a dose-response study.

-

-

Experimental Procedure (Example: Neuroprotection Assay):

-

Cell Plating: Plate neurons (e.g., primary cortical neurons or an immortalized cell line) at a suitable density and allow them to adhere and differentiate.

-

Pre-treatment: 24-48 hours before inducing stress, replace the medium with fresh medium containing the desired final concentration of creatine phosphate. A vehicle control (medium with PBS) must be run in parallel.

-

Induce Stress: Expose the cells to the desired insult (e.g., glutamate for excitotoxicity, 6-OHDA for a Parkinson's model, or oxygen-glucose deprivation for an ischemia model). [23][24] 4. Assessment: After the stress period, assess cell viability using standard assays (e.g., MTT, LDH release, or live/dead staining).

-

Causality Check: To confirm the protective effect is mediated by the PI3K/Akt survival pathway, as suggested in some studies, a parallel experiment can be run with a specific inhibitor like LY294002. [23]A reversal of the protective effect by the inhibitor would support this mechanistic link.

-

Section 4: Conclusion and Future Perspectives

Creatine phosphate disodium salt is more than just a cellular metabolite; it is a potent bioenergetic tool with significant therapeutic potential. Its primary role as a high-energy phosphate donor allows it to rapidly buffer ATP levels, a function that is critical for the survival and function of metabolically active tissues. [4][7]The research applications, spanning from cardioprotection in surgical settings to neuroprotection in models of debilitating neurological diseases, underscore its importance. [12][15] Future research should continue to explore the full spectrum of its protective mechanisms, including its role in modulating oxidative stress, inflammation, and programmed cell death pathways. [[“]]Furthermore, the development of novel delivery systems to enhance its bioavailability, particularly to the central nervous system, could unlock new therapeutic strategies for a range of currently intractable diseases characterized by cellular energy impairment.

References

- Phosphorylation: Creatine's Contribution to ATP Regeneration in Muscle Cells - Drink Harlo. (n.d.).

- Creatine Phosphate: An Additive Myocardial Protective and Antiarrhythmic Agent in Cardioplegia - PubMed. (n.d.).

- Creatine Phosphate: Energy & Exercise Role | StudySmarter. (2024, August 27).

- What is Creatine Kinase CK? (n.d.).

- Creatine Phosphokinase - StatPearls - NCBI Bookshelf - NIH. (n.d.).

- Metabolic and functional effects of creatine phosphate in cardioplegic solution. Studies on rat hearts during and after normothermic ischemia - PubMed. (n.d.).

- Creatine kinase - Wikipedia. (n.d.).

- On the mechanisms of neuroprotection by creatine and phosphocreatine - PubMed - NIH. (n.d.).

- A new method of ATP regeneration rate measurement using a pH meter - PubMed. (n.d.).

- Creatine - Wikipedia. (n.d.).

- Phosphocreatine - Wikipedia. (n.d.).

- What is Creatine Phosphate Sodium used for? - Patsnap Synapse. (2024, June 14).

- Introduction Creatine phosphate (CP) - eScholarship.org. (n.d.).

- Understanding Creatine Phosphate Disodium Salt for Cellular Energy Production. (2026, January 5).

- Fueling Peak Performance: How Muscle Cells Use Creatine Phosphate | BUBS Naturals. (2025, December 11).

- Biochemical and functional effects of creatine phosphate in cardioplegic solution during aortic valve surgery--a clinical study - PubMed. (n.d.).

- Mechanisms of creatine's neuroprotective effects - Consensus. (n.d.).

- Why Is Creatine Phosphate Important? - Industry News. (2019, November 19).

- Role of creatine phosphokinase in cellular function and metabolism - PubMed. (n.d.).

- Neuroprotective effects of creatine - PubMed. (n.d.).

- Biochemical and Functional Effects of Creatine Phosphate in Cardioplegic Solution during Aortic Valve Surgery - a Clinical Study - Thieme Connect. (n.d.).

- Creatine Phosphate: Storing Energy for Quick Release During Intense Ac - Drink Harlo. (n.d.).

- On the mechanisms of neuroprotection by creatine and phosphocreatine - ResearchGate. (2025, August 10).

- Mechanisms of creatine's neuroprotective effects - Consensus. (n.d.).

- Applications of Creatine Phosphate in Neuromuscular Disorder Research. (n.d.).

- Why is creatinine phosphate used to store ATP? Is it because of energy dynamics? Why are other molecules not used? What is special in creatine? - Quora. (2021, October 13).

- What is the role of creatine phosphate in storing energy? - Quora. (2024, May 20).

- What is the mechanism of Creatine Phosphate Sodium? - Patsnap Synapse. (2024, July 17).

- The Pivotal Role of Phosphocreatine in Cellular Bioenergetics: An In-depth Technical Guide - Benchchem. (n.d.).

- Creatine phosphate: pharmacological and clinical perspectives - PubMed. (n.d.).

- Medical applications of Creatine Phosphate Disodium Salt - ChemicalBook. (2019, December 9).

- Phosphocreatine | C4H10N3O5P | CID 9548602 - PubChem - NIH. (n.d.).

- Creatine phosphate disodium salt - Selleck Chemicals. (n.d.).

- ATP regeneration in the dual-energy system combined creatine phosphate... | Download Scientific Diagram - ResearchGate. (n.d.).

- International Society of Sports Nutrition position stand: creatine supplementation and exercise - PMC - PubMed Central. (n.d.).

- Modulation of Cellular Levels of Adenosine Phosphates and Creatine Phosphate in Cultured Primary Astrocytes - PMC - NIH. (2023, October 19).

- Creatine phosphate – Knowledge and References - Taylor & Francis. (n.d.).

- The effects of phosphocreatine disodium salts plus blueberry extract supplementation on muscular strength, power, and endurance - PMC - NIH. (2021, September 9).

- Creatine and ATP: What's the Connection? - Jinfiniti. (2025, March 21).

- creatine phosphate (phosphocreatine), creatinine, ATP/ADP ratios, & energy! - YouTube. (2022, February 5).

- Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review - PMC. (2021, April 9).

- How to prepare 1M Creatine phosphate? - ResearchGate. (2023, October 23).

- Creatine supplementation protocols with or without training interventions on body composition: a GRADE-assessed systematic review and dose-response meta-analysis - PMC - PubMed Central. (n.d.).

- Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson's Model - PubMed Central. (n.d.).

- Effect of thirty days of creatine supplementation with phosphate salts on anaerobic working capacity and body weight in men - PubMed. (n.d.).

Sources

- 1. bubsnaturals.com [bubsnaturals.com]

- 2. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 3. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. creatinkinase.com [creatinkinase.com]

- 6. Creatine kinase - Wikipedia [en.wikipedia.org]

- 7. drinkharlo.com [drinkharlo.com]

- 8. quora.com [quora.com]

- 9. jinfiniti.com [jinfiniti.com]

- 10. Role of creatine phosphokinase in cellular function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Creatine phosphate: pharmacological and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical and functional effects of creatine phosphate in cardioplegic solution during aortic valve surgery--a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - The Thoracic and Cardiovascular Surgeon / Abstract [thieme-connect.com]

- 15. Why Is Creatine Phosphate Important? - Industry News - News - Sundent Pharm Group [sundentpharm.com]

- 16. Metabolic and functional effects of creatine phosphate in cardioplegic solution. Studies on rat hearts during and after normothermic ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is Creatine Phosphate Sodium used for? [synapse.patsnap.com]

- 18. Medical applications of Creatine Phosphate Disodium Salt_Chemicalbook [chemicalbook.com]

- 19. Creatine phosphate: an additive myocardial protective and antiarrhythmic agent in cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. consensus.app [consensus.app]

- 22. researchgate.net [researchgate.net]

- 23. Both Creatine and Its Product Phosphocreatine Reduce Oxidative Stress and Afford Neuroprotection in an In Vitro Parkinson’s Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. On the mechanisms of neuroprotection by creatine and phosphocreatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neuroprotective effects of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. What is the mechanism of Creatine Phosphate Sodium? [synapse.patsnap.com]

An In-depth Technical Guide to the Function of Creatine Phosphate Disodium Salt in Skeletal Muscle

Abstract: In the intricate landscape of cellular energy metabolism, the phosphocreatine (PCr) system stands as a critical regulator of cellular adenosine triphosphate (ATP) homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. This technical guide provides a comprehensive examination of the multifaceted roles of phosphocreatine, delivered exogenously as its stable disodium salt, in skeletal muscle bioenergetics. It delves into the fundamental principles of the creatine kinase/phosphocreatine (CK/PCr) shuttle, its function as both a temporal and spatial energy buffer, and its role in mitigating intracellular acidosis. Furthermore, this guide presents detailed, field-proven experimental protocols for the quantitative analysis of phosphocreatine and related metabolites, alongside methodologies for assessing creatine kinase activity. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying mechanisms. This document is intended as an in-depth resource for researchers, scientists, and drug development professionals investigating skeletal muscle metabolism and its therapeutic manipulation.

Foundational Principles: The Creatine Kinase/Phosphocreatine System

At the heart of skeletal muscle bioenergetics lies the phosphocreatine (PCr) system, a rapidly mobilizable reserve of high-energy phosphates.[1] The central reaction of this system is the reversible phosphorylation of creatine (Cr) to PCr, a process catalyzed by the enzyme creatine kinase (CK).[2]

PCr + ADP + H⁺ ↔ Cr + ATP

This deceptively simple equilibrium is the cornerstone of metabolic flexibility in muscle, allowing it to function under extreme variations in energy demand. The reaction's direction is dictated by the cellular energy state; during rest or low-intensity activity, high ATP levels drive the synthesis and storage of PCr. Conversely, during intense muscle contraction, the accumulation of ADP rapidly shifts the equilibrium to favor the regeneration of ATP.[3]

This system is not merely a passive reservoir but a highly organized network involving distinct CK isoforms strategically positioned within the muscle cell.[4] There are two main types of isoforms: cytosolic isoforms (like muscle-specific MM-CK) and mitochondrial isoforms (mtCK).[2] This subcellular compartmentalization is the basis for the system's most sophisticated function: the energy shuttle.

Caption: The reversible reaction catalyzed by Creatine Kinase.

Core Functions of Phosphocreatine in Skeletal Muscle

The PCr system serves three primary, interconnected functions in skeletal muscle that are critical for performance and homeostasis.

Temporal Energy Buffer

During the onset of high-intensity, explosive exercise (e.g., sprinting or weightlifting), the demand for ATP by myosin ATPase can increase more than 100-fold almost instantaneously. The cell's existing ATP stores can only sustain this maximal effort for a few seconds.[1] The PCr system acts as an immediate, high-flux temporal buffer, rapidly re-phosphorylating ADP to ATP directly at the site of consumption.[3][5] This anaerobic process provides the dominant energy source for the first 5 to 15 seconds of maximal exertion, bridging the metabolic gap until slower, higher-capacity systems like glycolysis and oxidative phosphorylation can increase their output.[1][6]

Spatial Energy Shuttle

Beyond simply buffering ATP levels over time, the PCr system functions as a sophisticated spatial energy shuttle, transporting high-energy phosphate from the site of production (mitochondria) to the sites of utilization (myofibrils and ion pumps).[[“]][8] This concept, often termed the "Creatine Phosphate Shuttle," is critical because the large ATP molecule diffuses relatively slowly through the dense cytosol of the muscle fiber, whereas the smaller PCr and Cr molecules diffuse much more readily.[8][9]

The shuttle operates as follows:

-

Mitochondrial Charging: In the mitochondrial intermembrane space, mitochondrial creatine kinase (mtCK) utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing PCr.[10] The resulting ADP is immediately re-channeled back into the mitochondrial matrix to stimulate further ATP synthesis, tightly coupling energy production to demand.[[“]]

-

Cytosolic Transport: PCr diffuses from the mitochondria through the cytosol to the myofibrils.

-

Myofibrillar Regeneration: At the myofibrils, the muscle-specific isoform (MM-CK), which is bound to the contractile apparatus, catalyzes the reverse reaction. It uses PCr to regenerate ATP from the ADP produced during muscle contraction.[9]

-

Return Journey: The liberated creatine diffuses back to the mitochondria to be re-phosphorylated, completing the cycle.[9]

This shuttle mechanism ensures a high ATP/ADP ratio at the myofibrils, which is crucial for maintaining optimal contractile function and preventing the inhibition of ATPases by excess ADP.[11]

Caption: The Creatine Phosphate Shuttle mechanism.

Intracellular pH Buffering

During intense anaerobic exercise, the rapid breakdown of ATP and the production of lactic acid lead to the accumulation of hydrogen ions (H⁺), causing a drop in intracellular pH (acidosis). This acidosis can impair muscle function by inhibiting glycolytic enzymes and interfering with calcium handling. The creatine kinase reaction consumes one H⁺ for every molecule of ATP it regenerates from PCr.[11][12] This makes the PCr system a significant buffer against exercise-induced acidosis, helping to delay fatigue.[12][13]

Creatine Phosphate Disodium Salt: A Stable Exogenous Form

For research and therapeutic applications, phosphocreatine is often administered as creatine phosphate disodium salt.[12] This form offers high solubility in aqueous solutions and greater stability compared to other forms, making it suitable for intravenous administration in clinical settings and for preparing standardized solutions in laboratory research.[14][15][16] While much of the sports performance literature focuses on oral creatine monohydrate supplementation to endogenously increase PCr stores, direct administration of creatine phosphate disodium salt is used clinically to provide immediate metabolic support, particularly in ischemic conditions affecting the heart and potentially in skeletal muscle pathologies.[17][18][19]

Ergogenic and Therapeutic Applications

Ergogenic Effects on Performance

Increasing the intramuscular pool of phosphocreatine through supplementation is a well-established ergogenic strategy.[20] By enlarging the PCr reservoir, supplementation enhances the capacity of the temporal energy buffer. This leads to measurable improvements in performance during short-duration (<30s), high-intensity, and repetitive exercises.[20][21]

| Performance Metric | Observed Effect with Increased PCr Stores | Supporting Rationale |

| Maximal Power/Strength | Increased 5-15% | Enhanced rate of ATP regeneration during maximal contractions.[21] |

| Repetitive Sprint Performance | Improved; less decline in power over successive bouts | Faster PCr resynthesis during short recovery periods.[22][23] |

| Work Performed in Sets | Increased repetitions to failure | Greater capacity of the immediate energy system.[20] |

| Training Adaptations | Potentiated gains in strength and fat-free mass | Ability to tolerate higher training volumes and improved recovery.[22][23] |

Therapeutic Potential

The fundamental role of PCr in cellular energetics makes it a target for therapeutic intervention in conditions characterized by metabolic stress or impaired energy production.[17] Exogenous creatine phosphate disodium salt has been extensively studied for its cardioprotective effects during ischemia, where it helps preserve ATP levels, stabilize cell membranes, and improve post-ischemic functional recovery.[12][17] In skeletal muscle, research is exploring its potential benefits in muscular dystrophies and other myopathies where energy metabolism is compromised, although results have been varied.[17][21]

Methodologies for the Analysis of the PCr System

Accurate quantification of PCr and related metabolites is essential for studying muscle bioenergetics. The high lability of the phosphate bond in PCr necessitates specific and rapid sample handling and analysis protocols.

Protocol: Tissue Sampling and Extraction for HPLC Analysis

Causality: The goal is to instantaneously halt metabolic activity to prevent the artifactual breakdown of PCr and ATP. Freeze-clamping is the gold standard because it freezes the tissue in milliseconds, preserving the in vivo metabolic state. Acid extraction then denatures enzymes and precipitates proteins while solubilizing the small-molecule metabolites.

-

Tissue Collection: For animal studies, surgically expose the muscle of interest (e.g., gastrocnemius, soleus) in an anesthetized animal.

-

Freeze-Clamping: While the muscle is still under circulation, clamp it with tongs pre-cooled to the temperature of liquid nitrogen (-196°C). This ensures instantaneous freezing.

-

Storage: Immediately transfer the frozen, flattened tissue wafer to a labeled cryotube and store it in liquid nitrogen or at -80°C until extraction. All subsequent steps should be performed on dry ice or at 0-4°C.

-

Pulverization: Place the frozen tissue in a pre-cooled mortar and pestle containing liquid nitrogen. Grind the tissue into a fine powder.

-

Acid Extraction: Weigh the frozen powder (in a pre-chilled tube) and add 3-5 volumes of ice-cold 0.6 M perchloric acid (PCA). Homogenize thoroughly using a cooled tissue homogenizer.

-

Neutralization: Centrifuge the homogenate at ~13,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new chilled tube. Neutralize the extract by adding a calculated amount of 2 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a white precipitate (KClO₄) will be observed.

-

Final Preparation: Allow the neutralized extract to sit on ice for 15-20 minutes to ensure complete precipitation. Centrifuge again at 13,000 x g for 10 minutes at 4°C. The resulting supernatant contains the metabolites and is ready for analysis or storage at -80°C.

Protocol: HPLC Analysis of PCr, Cr, and Adenine Nucleotides

Causality: This method uses ion-pair reversed-phase chromatography. An ion-pairing agent (tetrabutylammonium) is added to the mobile phase to form neutral complexes with the negatively charged phosphate groups of PCr and adenine nucleotides. This allows these polar compounds to be retained and separated on a nonpolar C18 column. Detection at 206-210 nm is chosen as it is the absorbance maximum for the purine ring of adenine and allows for sensitive detection of all target compounds.[24]

-

Instrumentation: An HPLC system equipped with a UV detector, an autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase (Isocratic): Prepare a mobile phase consisting of ~215 mM potassium phosphate (KH₂PO₄), ~2.3 mM tetrabutylammonium hydrogen sulphate (as the ion-pairing agent), and 3.5% acetonitrile. Adjust the final pH to 6.25.[24] Filter and degas the mobile phase before use.

-

Standard Preparation: Prepare a stock solution containing known concentrations of PCr disodium salt, creatine, ATP, ADP, and AMP. Perform serial dilutions to create a calibration curve (e.g., 0.05 to 1.0 mM).

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 10-20 µL of the prepared standards and tissue extracts.

-

Set the UV detector to 206 nm.[24]

-

Run the analysis for approximately 10-15 minutes to allow for the elution of all compounds.

-

-

Quantification: Identify peaks based on the retention times of the standards. Quantify the concentration of each metabolite in the samples by integrating the peak area and comparing it to the standard curve. Normalize the results to the initial tissue weight.

Caption: Workflow for muscle tissue preparation for HPLC.

Protocol: In Vitro Creatine Kinase Activity Assay

Causality: This is a coupled enzyme assay that measures CK activity in the reverse direction (ATP synthesis). The ATP produced by CK is used by hexokinase to phosphorylate glucose, producing glucose-6-phosphate (G6P). G6P is then oxidized by G6P-dehydrogenase, which reduces NADP⁺ to NADPH. The rate of NADPH production is measured by the increase in absorbance at 340 nm and is directly proportional to the CK activity in the sample.[25]

-

Sample Preparation: Prepare tissue homogenates as described in section 5.1, but use a neutral buffer (e.g., 50 mM potassium phosphate, pH 7.5) instead of acid.[25] Centrifuge to obtain a clear supernatant containing the cytosolic enzymes. Determine the total protein concentration of the supernatant for normalization.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

Reaction Mix: Prepare a master mix in the assay buffer containing final concentrations of: ~30 mM Phosphocreatine, ~10 mM ADP, ~20 mM Glucose, ~10 mM MgCl₂, ~2 mM NADP⁺, ~2 units/mL Hexokinase, and ~1 unit/mL G6P-Dehydrogenase.

-

-

Assay Procedure:

-

Pipette 180 µL of the Reaction Mix into the wells of a 96-well UV-transparent plate.

-

Add 20 µL of the diluted tissue supernatant (or CK standard/blank) to each well.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Record the absorbance at 340 nm every 30-60 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve.

-

Use the Beer-Lambert law to calculate CK activity: Activity (U/mL) = (ΔOD/min / ε * l) * V_total / V_sample * dilution_factor Where:

-

ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹

-

l (path length) = typically adjusted for the microplate volume

-

V_total = Total reaction volume

-

V_sample = Volume of sample added

-

-

Normalize the activity to the protein concentration of the sample (U/mg protein).

-

Non-Invasive Analysis: ³¹P-NMR Spectroscopy

For researchers seeking to understand muscle bioenergetics dynamically and non-invasively, Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is an unparalleled tool.[26] It allows for the real-time measurement of PCr, ATP, inorganic phosphate (Pi), and intracellular pH in intact, living muscle during rest, exercise, and recovery protocols.[27][28] The chemical shift of the Pi peak relative to the PCr peak is used to calculate intracellular pH, while the relative areas of the peaks provide the concentrations of the metabolites.[29][30] The rate of PCr recovery following exercise, measured by ³¹P-NMR, is considered a robust index of mitochondrial oxidative capacity in vivo.[28]

Conclusion

Creatine phosphate, and its exogenous form creatine phosphate disodium salt, are central to the bioenergetic integrity of skeletal muscle. The CK/PCr system operates as a sophisticated network that provides both temporal and spatial buffering of ATP, ensuring energy is available where and when it is needed most. Its additional role in mitigating acidosis further underscores its importance in muscle performance and fatigue resistance. For researchers and drug development professionals, a thorough understanding of this system, coupled with robust analytical methodologies like HPLC and ³¹P-NMR, provides a powerful framework for investigating muscle physiology, pathology, and the development of novel ergogenic and therapeutic strategies.

References

-

Antonio, J., et al. (2021). Common questions and misconceptions about creatine supplementation: what does the scientific evidence really show? Journal of the International Society of Sports Nutrition. Available at: [Link]

-

Hespel, P., et al. (2001). Ergogenic effects of creatine in sports and rehabilitation. Sub-Cellular Biochemistry. Available at: [Link]

-

Kreider, R.B., et al. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition. Available at: [Link]

-

Vandenberghe, K., et al. (1997). Long-term creatine intake is beneficial to muscle performance during resistance training. Journal of Applied Physiology. Available at: [Link]

-

Study.com. (n.d.). ATP, Creatinine & Muscle Metabolism. Study.com. Available at: [Link]

-

Heise, K., et al. (2016). In vivo31P-MRS of muscle bioenergetics in marine invertebrates: Future ocean limits scallops' performance. EPIC. Available at: [Link]

-

Consensus. (n.d.). Mechanisms of creatine on skeletal muscle energy pathways. Consensus. Available at: [Link]

-

Nunes, J.P., et al. (2022). The ergogenic benefits of creatine supplementation for male athletes and physical exercise people. Research, Society and Development. Available at: [Link]

-

Wikipedia. (n.d.). Creatine phosphate shuttle. Wikipedia. Available at: [Link]

-

Bessman, S.P. (1987). The creatine phosphate energy shuttle--the molecular asymmetry of a "pool". Analytical Biochemistry. Available at: [Link]

-

Bar, A., et al. (1988). In vivo phosphorus nuclear magnetic resonance (31P-NMR) study of dystrophic hamster muscle. Journal of the Neurological Sciences. Available at: [Link]

-

Consensus. (2025). Creatine phosphate: Significance and symbolism. Consensus. Available at: [Link]

-

Sanduja, R., et al. (1987). Simultaneous determination of myocardial creatine phosphate and adenine nucleotides by reversed-phase HPLC. Biomedical Chromatography. Available at: [Link]

-

eScholarship.org. (n.d.). Introduction Creatine phosphate (CP). eScholarship.org. Available at: [Link]

-

Liu, Y., et al. (2015). In-Vivo 31P NMR Spectroscopy Assessment of Skeletal Muscle Bioenergetics after Spinal Cord Contusion in Rats. PMC. Available at: [Link]

-

Heerschap, A., et al. (1999). Introduction to in vivo 31P magnetic resonance spectroscopy of (human) skeletal muscle. Proceedings of the Nutrition Society. Available at: [Link]

-

Ronner, P., et al. (1986). High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue. Journal of Molecular and Cellular Cardiology. Available at: [Link]

-

Sanduja, R., et al. (1987). Simultaneous determination of myocardial creatine phosphate and adenine nucleotides by reversed-phase HPLC. UTMB Research Experts. Available at: [Link]

-